![molecular formula C9H9ClN2O B2772747 3-Phenyl-1,2-oxazol-4-amine hydrochloride CAS No. 2241138-22-5](/img/structure/B2772747.png)
3-Phenyl-1,2-oxazol-4-amine hydrochloride
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Overview
Description
3-Phenyl-1,2-oxazol-4-amine hydrochloride is a heterocyclic compound that features an oxazole ring substituted with a phenyl group and an amine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Mechanism of Action
Mode of Action
Given the diversity of isoxazole derivatives, it’s likely that the compound interacts with its targets in a manner that induces changes in cellular processes
Biochemical Pathways
Isoxazole derivatives are known to have a wide range of biological activities, suggesting they may affect multiple pathways . More research is needed to identify the specific pathways influenced by this compound.
Result of Action
Given the diverse biological activities of isoxazole derivatives, it’s likely that this compound has multiple effects at the molecular and cellular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2-oxazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetonitrile with hydroxylamine hydrochloride to form the oxime, which is then cyclized to form the oxazole ring. The amine group is introduced through subsequent reactions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2-oxazol-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the phenyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological activities and properties .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated the anticancer properties of compounds related to 3-Phenyl-1,2-oxazol-4-amine hydrochloride. For instance, derivatives of oxazole compounds have shown promising results against various cancer cell lines. A study evaluating the anticancer activity of 1,3-Oxazol-4-ylphosphonium salts revealed that specific structural modifications significantly enhance their potency. The most active derivatives exhibited growth inhibition (GI50) values ranging from 0.3 to 1.1 μM across different tumor cell lines, indicating strong potential for further development as anticancer agents .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the disruption of mitochondrial function, leading to apoptosis in cancer cells. This pathway is critical for the development of new therapeutic agents targeting cancer .
Enzyme Inhibition Studies
Inhibitors of Carboxylesterases
Research has identified oxazole derivatives as potent inhibitors of Notum carboxylesterase activity, which is implicated in various biological processes including Wnt signaling pathways. The optimization of these compounds has led to the identification of several lead candidates with improved inhibitory activity (IC50 values as low as 2.1 μM), making them suitable for further exploration in drug discovery programs .
Chemical Synthesis Applications
Building Blocks for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its structural features allow it to be utilized in the synthesis of more complex molecules and materials, particularly in the development of pharmaceuticals and specialty chemicals.
Case Studies and Research Findings
Biological Activity
3-Phenyl-1,2-oxazol-4-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure:
- IUPAC Name: 3-phenyl-1,2-oxazol-4-amine; hydrochloride
- Molecular Weight: 196.63 g/mol
- Chemical Formula: C9H8N2O·HCl
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound is believed to modulate several biochemical pathways, which can lead to different pharmacological effects:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as methylation.
- Cellular Signaling: It can alter signaling pathways by interacting with receptors or secondary messengers.
- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Antimicrobial Properties
Research indicates that this compound shows promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage.
Cancer Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast) | 15 |
HeLa (Cervical) | 20 |
A549 (Lung) | 25 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The researchers utilized a broth microdilution method to determine the MIC values, confirming its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Mechanisms
In another investigation focused on its anticancer activity, the compound was tested on MDA-MB-231 breast cancer cells. The results indicated that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis via the intrinsic pathway. This suggests that the compound may serve as a novel therapeutic agent for breast cancer treatment.
Properties
IUPAC Name |
3-phenyl-1,2-oxazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-8-6-12-11-9(8)7-4-2-1-3-5-7;/h1-6H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQOSWVXCVXIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC=C2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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